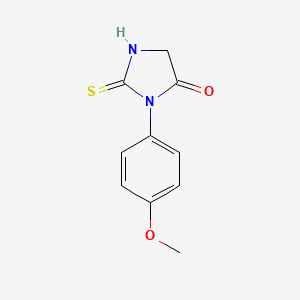
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one
説明
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one (MTI) is a novel organic compound that has attracted considerable attention in recent years due to its potential applications in a variety of scientific fields. MTI is a heterocyclic organic compound that is composed of a thioxoimidazolidin-4-one ring system, with a methoxy phenyl group attached to the 3-position of the ring. The structure of MTI is shown in Figure 1. MTI has been found to have a variety of interesting chemical and physical properties, including a high boiling point and low solubility in water.
科学的研究の応用
Anticancer Properties
Research has indicated that derivatives of 3-phenyl-2-thioxoimidazolidin-4-one, which is structurally similar to 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, show promise as antitumor agents. These compounds have been synthesized and characterized using various techniques, and their interactions with the Estrogen Receptor have been studied through molecular docking. These studies suggest potential applications in cancer therapy (Vanitha et al., 2021).
Antibacterial and Antifungal Activities
A range of imidazolidin-4-one derivatives has been synthesized and evaluated for their antibacterial and antifungal properties. Some of these derivatives, including those structurally related to this compound, have shown significant activities against various microbial strains (Ammar et al., 2016).
Antibacterial Activity Against Clinical Strains
In a study evaluating new hydantoin compounds, including derivatives of this compound, against clinical Staphylococcus aureus isolates, these compounds demonstrated notable antibacterial, antibiofilm, and antihemagglutination effects. This suggests their potential as new antibacterial drugs through the inhibition of bacterial adhesion (Subhi et al., 2022).
Synthesis and Characterization
The synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives, including those related to this compound, have been extensively studied. These studies involve X-ray diffraction, density functional theory calculations, and 3D Hirshfeld surface analysis, providing valuable insights into the structural and electronic properties of these compounds (Yahiaoui et al., 2019).
Anti-inflammatory and Analgesic Activities
Some derivatives of 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies indicate the potential therapeutic use of these compounds in treating inflammation and pain (Osarodion, 2023).
Enzyme Inhibitory Properties
Derivatives of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one have been synthesized and evaluated as α-glucosidase and α-amylase inhibitors. These compounds, structurally related to this compound, have shown promising enzyme inhibitory activity, suggesting potential applications in the treatment of diseases like diabetes (Qamar et al., 2018).
作用機序
Target of Action
Similar compounds have been reported to target the signal transducer and activator of transcription 3 (stat3) in the context of rheumatoid arthritis . STAT3 is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
Related compounds have been shown to inhibit the activation of stat3, thereby exerting anti-inflammatory and anti-arthritic properties .
Biochemical Pathways
Compounds with similar structures have been shown to impact the stat3 signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, apoptosis, and immune response .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good bioavailability.
Result of Action
Related compounds have been shown to exhibit potent anti-inflammatory and anti-arthritic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
生化学分析
Biochemical Properties
3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial proteins, contributing to the regulation of mitochondrial homeostasis and bioenergetics . The nature of these interactions often involves binding to specific sites on the proteins, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to improved cellular bioenergetics and stress response in neuronal cells under ischemic-like conditions . This compound also impacts cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the production of superoxide and hydrogen peroxide by respiratory complex I, thereby exerting cardioprotective functions . These binding interactions and subsequent biochemical changes are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and bioenergetics. At higher doses, it may exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the production of reactive oxygen species by respiratory complex I, which is a key component of the mitochondrial respiratory chain . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is important for elucidating the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been shown to localize to mitochondria, where it enhances mitochondrial homeostasis and bioenergetics . These targeting signals and post-translational modifications are crucial for the compound’s biological activity.
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXIZNWHIOYYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192376 | |
| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39123-62-1 | |
| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039123621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)






![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)